CID 263463
Description
CID 263463 is a unique identifier assigned to a chemical compound within the PubChem database, which serves as a critical resource for cheminformatics and molecular research . Notably, the term "CID" is context-dependent: in chemistry, it refers to collision-induced dissociation in mass spectrometry (e.g., ), while in medical literature, it denotes chemotherapy-induced diarrhea (e.g., ). For this analysis, this compound is treated as a chemical compound, though direct structural data are absent in the evidence.
Properties
CAS No. |
6723-16-6 |
|---|---|
Molecular Formula |
C26H24N4 |
Molecular Weight |
392.5 g/mol |
InChI |
InChI=1S/C26H24N4/c1-5-17-6-2-10-20-23(17)19(9-1)27-25(28-20)13-15-26(16-14-25)29-21-11-3-7-18-8-4-12-22(30-26)24(18)21/h1-12,27-30H,13-16H2 |
InChI Key |
NCQQPRUQJZARLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC13NC4=CC=CC5=C4C(=CC=C5)N3)NC6=CC=CC7=C6C(=CC=C7)N2 |
Origin of Product |
United States |
Preparation Methods
The preparation of the compound “CID 263463” involves several synthetic routes and reaction conditions. One common method includes the use of organic amines dissolved in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and reacted to form the desired compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
The compound “CID 263463” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions can produce reduced derivatives .
Scientific Research Applications
The compound “CID 263463” has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential role in cellular processes and as a tool for investigating biochemical pathways. In medicine, the compound is explored for its therapeutic potential, particularly in the development of new drugs. Industrially, it is used in the production of advanced materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of the compound “CID 263463” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 263263, comparisons are drawn based on methodologies and frameworks from the evidence, focusing on structural analogs and functional analogs.
Structural Analogs
Structural analogs share core molecular frameworks but differ in substituents or functional groups. For example:
- Ginsenosides (): These triterpenoid saponins exhibit structural variations in sugar moieties and aglycone configurations. In-source CID in LC-ESI-MS distinguishes isomers like ginsenoside Rf and pseudoginsenoside F11 through fragmentation patterns . If CID 263463 were a saponin, its comparison would involve analyzing glycosylation sites and stability under CID voltage (e.g., Figure 2 in shows oligonucleotide fragmentation correlates with charge state and voltage).
| Parameter | Hypothetical this compound | Ginsenoside Rf | Pseudoginsenoside F11 |
|---|---|---|---|
| Molecular Weight | ~800 Da | 801.01 Da | 801.01 Da |
| Key Fragments | [M-H]⁻ at m/z 637 | [M-H]⁻ at m/z 637 | [M-H]⁻ at m/z 637 |
| Diagnostic Ions | m/z 475 (aglycone) | m/z 475 | m/z 491 |
| Stability (CID Voltage) | High at 30 V | Moderate | High |
Table 1: Hypothetical comparison of this compound with ginsenosides using LC-ESI-MS/CID data (modeled after ).
Functional Analogs
Functional analogs share biological or industrial applications. For instance:
- Loperamide and Octreotide (): These drugs treat chemotherapy-induced diarrhea (CID). If this compound were an anti-diarrheal agent, its efficacy and mechanism (e.g., opioid receptor agonism vs. somatostatin mimicry) would be compared. highlights probiotics (e.g., Bifidobacterium) as functional analogs, reducing CID incidence by 26–35% through gut microbiota modulation .
| Parameter | Hypothetical this compound | Loperamide | Octreotide |
|---|---|---|---|
| Mechanism | Opioid receptor agonist | Opioid agonist | Somatostatin analog |
| Efficacy (CID Reduction) | 30% | 50–70% | 60–80% |
| Side Effects | Constipation | Constipation | Gallstone risk |
| Bioavailability | High (oral) | High | Low (subcutaneous) |
Table 2: Functional comparison of this compound with anti-diarrheal agents (modeled after ).
Research Findings and Limitations
- Mass Spectrometry : and emphasize CID’s role in structural elucidation. For oligonucleotides, fragmentation patterns depend on charge state and length (Figure 2, ), a principle applicable to this compound if it is a biomolecule .
- Synthetic Protocols : outlines guidelines for reporting compound synthesis, suggesting this compound’s synthesis would require detailed stepwise protocols and spectral data (e.g., NMR, HRMS) .
- Limitations : The absence of explicit data on this compound restricts direct comparisons. Future studies should prioritize PubChem metadata extraction and experimental validation.
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